molecular formula C12H13NO4 B12111206 Dimethyl 2-(Phenylamino)-2-butenedioate

Dimethyl 2-(Phenylamino)-2-butenedioate

Cat. No.: B12111206
M. Wt: 235.24 g/mol
InChI Key: LCHIHUQAZKSJRB-CSKARUKUSA-N
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Description

Dimethyl 2-(phenylamino)maleate is an organic compound with the molecular formula C12H13NO4. It is a derivative of maleic acid, where the hydrogen atoms on the double bond are replaced by a phenylamino group and two methoxycarbonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(phenylamino)maleate can be synthesized through the reaction of maleic anhydride with aniline in the presence of a suitable catalyst, followed by esterification with methanol. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of dimethyl 2-(phenylamino)maleate often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(phenylamino)maleate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Dimethyl 2-(phenylamino)maleate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2-(phenylamino)maleate involves its interaction with specific molecular targets and pathways. The phenylamino group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. Additionally, the double bond in the maleate moiety can undergo various chemical transformations, contributing to the compound’s versatility in different reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(phenylamino)maleate is unique due to the presence of both the phenylamino group and the methoxycarbonyl groups, which impart distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

dimethyl (E)-2-anilinobut-2-enedioate

InChI

InChI=1S/C12H13NO4/c1-16-11(14)8-10(12(15)17-2)13-9-6-4-3-5-7-9/h3-8,13H,1-2H3/b10-8+

InChI Key

LCHIHUQAZKSJRB-CSKARUKUSA-N

Isomeric SMILES

COC(=O)/C=C(\C(=O)OC)/NC1=CC=CC=C1

Canonical SMILES

COC(=O)C=C(C(=O)OC)NC1=CC=CC=C1

Origin of Product

United States

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